methyl 2-(1H-indol-3-yl)-4-oxopentanoate

Fragment-based drug discovery Lead-likeness Indole building blocks

Researchers requiring a 3-substituted indole building block with a 4-oxopentanoate side chain for Friedländer quinoline annulation often encounter positional isomer contamination that leads to failed cyclization. This compound provides the specific ω-keto ester geometry essential for 6-membered ring formation. Key supply advantages: • Confirmed 4-oxo isomer identity eliminates regiochemical ambiguity for kinase inhibitor or antimalarial scaffold synthesis • Methyl ester volatility (MW 245.27) and predictable EI fragmentation optimize GC-MS identity confirmation • Lipinski-compliant fragment profile (LogP 1.85, TPSA 59.16 Ų) supports direct use in FBDD screening at 0.1-1 mM • Serves as a monatin analog precursor via sequential α-carbon and indole N-functionalization

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Cat. No. B11532686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1H-indol-3-yl)-4-oxopentanoate
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CNC2=CC=CC=C21)C(=O)OC
InChIInChI=1S/C14H15NO3/c1-9(16)7-11(14(17)18-2)12-8-15-13-6-4-3-5-10(12)13/h3-6,8,11,15H,7H2,1-2H3
InChIKeyKNAGWGRXAMMVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(1H-indol-3-yl)-4-oxopentanoate – Properties & Sourcing


Methyl 2-(1H-indol-3-yl)-4-oxopentanoate (C14H15NO3, average mass 245.27 g/mol) is a 3-substituted indole derivative bearing a methyl ester and a 4-oxopentanoate side chain [1]. The compound serves as a synthetically versatile building block in medicinal chemistry and organic synthesis, with the indole nucleus providing a privileged scaffold for drug discovery and the β-ketoester moiety enabling diverse downstream transformations including Friedländer quinoline synthesis and heterocycle annulation [2]. Physical-chemical characterization data (LogP 1.85, topological polar surface area 59.16 Ų, 5 rotatable bonds, Lipinski rule-of-five compliant) are available from curated chemical databases [1].

Why Generic Indole Ketoester Substitution Fails


Indole ketoesters with different ester groups, oxo-group positions, or side-chain lengths exhibit fundamentally divergent reactivity profiles, physical properties, and synthetic outcomes. The 4-oxopentanoate substitution pattern positions the ketone carbonyl at the ω-terminus relative to the indole C3 attachment point, enabling distinct cyclization modes (e.g., 6-membered ring formation in Friedländer quinoline synthesis) that are inaccessible to 2-oxo or 3-oxo positional isomers [1][2]. Ester group variation (methyl vs. ethyl vs. tert-butyl) alters volatility (critical for GC-MS analysis), lipophilicity, and steric demands during nucleophilic addition or transesterification steps [3]. Generic substitution without verifying the specific oxo-position and ester identity risks failed synthetic sequences, unexpected regiochemical outcomes, and irreproducible biological screening results [1].

Quantitative Differentiation from Closest Analogs


Molecular Weight Advantage for Fragment-Based Discovery

Methyl 2-(1H-indol-3-yl)-4-oxopentanoate (MW 245.27 g/mol) is 28.05 g/mol heavier than the closest α-keto ester analog methyl 3-(1H-indol-3-yl)-2-oxopropanoate (MW 217.22 g/mol), yet both remain within the fragment-like chemical space (MW < 300 Da) [1][2]. The additional methylene group and shifted ketone position in the target compound provide an extra vector for hydrogen-bonding interactions without exceeding fragment library size thresholds. This intermediate molecular weight positions the target compound as a 'medium-sized' fragment that balances synthetic tractability with the potential for higher-affinity target engagement compared to the smaller α-keto ester [1][2].

Fragment-based drug discovery Lead-likeness Indole building blocks

Lipophilicity vs. 3-Oxo Positional Isomer

The target compound exhibits a computed LogP of 1.85, which is slightly lower than the 1.9 LogP of its positional isomer methyl 5-(1H-indol-3-yl)-3-oxopentanoate [1][2]. Although the absolute difference (ΔLogP = -0.05) is modest, the distinct spatial arrangement of the oxo group (position 4 vs. position 3 relative to the ester carbonyl) alters the local dipole moment and hydrogen-bonding capacity, which can differentially affect chromatographic retention time, solubility, and passive membrane permeability [1][2][3]. The target compound (5 rotatable bonds, TPSA 59.16 Ų) has one fewer rotatable bond than the positional isomer (6 rotatable bonds), suggesting marginally greater conformational rigidity [1][2].

Lipophilicity optimization ADME prediction Indole positional isomers

ω-Oxo Cyclization Chemistry vs. 3-Oxo Isomer

The 4-oxopentanoate side chain in the target compound positions the ketone carbonyl at the ω-terminus, enabling 6-membered ring formation via Friedländer-type condensation with 2-aminobenzaldehydes to yield quinoline derivatives [1]. In contrast, the positional isomer methyl 5-(1H-indol-3-yl)-3-oxopentanoate undergoes oxidative cyclization at the 3-oxo position to form 5-membered carbazole scaffolds via Mn(III)- or I₂/Me(OTf)₃-promoted pathways [2]. Critically, the 5-(indol-3-yl)-3-oxopentanoate isomer has been demonstrated to yield methyl 2-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate in 43% isolated yield under I₂/Et₃N/Sc(OTf)₃ conditions in dichloromethane [2]. The target compound, with its oxo group at the 4-position, is structurally precluded from this specific carbazole-forming cyclization, instead serving as a substrate for quinoline synthesis with different ring-size outcomes [1][2].

Friedländer quinoline synthesis Indole heterocycle annulation Positional isomer reactivity

Mass Spectral Signature vs. Unsaturated Keto Esters

Under electron impact (EI) ionization conditions, saturated keto acid esters of the indole series—including methyl 2-(1H-indol-3-yl)-4-oxopentanoate—undergo fragmentation patterns typical of 3-acylindoles, characterized by cleavage adjacent to the indole C3 carbonyl group [1]. This behavior is distinct from that of unsaturated and aromatic 3-indolyl keto acid esters, which produce specific mass spectra reflecting their unique structural features and substituent orientation [1]. The saturated nature of the target compound's 4-oxopentanoate chain (fully sp³-hybridized carbon backbone between indole C3 and the terminal acetyl group) results in predictable, interpretable fragmentation that facilitates unambiguous identification by GC-MS, differentiating it from α,β-unsaturated or aromatic keto ester analogs whose more complex fragmentation may complicate spectral deconvolution [1].

Mass spectrometry identification Indole keto ester fragmentation Analytical quality control

Methyl Ester vs. Ethyl Ester: Volatility Trade-Off

The methyl ester functionality of the target compound confers a molecular weight of 245.27 g/mol, which is 14.03 g/mol lower than that of the ethyl ester homolog ethyl 2-(1H-indol-3-yl)-4-oxopentanoate (predicted MW ~259.30 g/mol for C15H17NO3) [1]. This lower molecular weight translates to higher volatility, making the methyl ester the preferred choice for GC-MS analysis where lower boiling points facilitate chromatographic separation [2]. Conversely, the methyl ester is more reactive toward nucleophilic acyl substitution (transesterification, aminolysis) than the sterically more hindered ethyl ester, an advantage when the ester is intended as a synthetic handle for subsequent diversification but a potential liability if ester stability under nucleophilic conditions is required [2].

Ester homolog comparison GC-MS volatility Transesterification kinetics

High-Confidence Application Scenarios


Friedländer Quinoline Synthesis Intermediate

The 4-oxopentanoate side chain positioned at the indole C3 position enables Friedländer condensation with 2-aminobenzaldehydes to generate 6-membered quinoline-indole hybrid scaffolds [1]. This application is structurally precluded for the 3-oxo positional isomer (methyl 5-(1H-indol-3-yl)-3-oxopentanoate), which instead forms carbazoles under oxidative conditions [2]. Medicinal chemistry groups targeting quinoline-based kinase inhibitors, antimalarial compounds, or CB1 receptor modulators should select the 4-oxo isomer specifically for this annulation strategy. The methyl ester's favorable LogP (1.85) and moderate molecular weight (245.27 g/mol) ensure the resulting quinoline products remain within drug-like chemical space .

GC-MS Analytical Workflows & QC

The methyl ester's higher volatility (MW 14 g/mol lower than the ethyl ester homolog) and predictable saturated keto ester EI fragmentation pattern (3-acylindole-type cleavage) make this compound the optimal choice for laboratories employing GC-MS for compound identity confirmation or purity assessment [1][2]. The saturated 4-oxopentanoate chain produces cleaner, more interpretable mass spectra than unsaturated indole keto esters, which generate complex fragmentation patterns that may obscure identification in mixture analysis [2]. Procurement for analytical reference standard purposes should favor the methyl ester over the ethyl or tert-butyl homologs to maximize chromatographic performance.

Indole Fragment Library Building Block

With a molecular weight of 245.27 g/mol, LogP of 1.85, and full Lipinski rule-of-five compliance (5 H-bond acceptors, 1 H-bond donor, TPSA 59.16 Ų), the target compound occupies an attractive 'intermediate fragment' space between the smaller α-keto ester analog (MW 217.22, XLogP3 1.6) and larger, more lipophilic indole derivatives [1][2]. This property profile offers fragment-based drug discovery (FBDD) groups a building block that provides additional hydrogen-bonding vectors (via the 4-oxo group) compared to the α-keto ester while maintaining aqueous solubility suitable for biochemical screening at typical fragment concentrations (0.1–1 mM). The compound's 5 rotatable bonds confer sufficient flexibility for induced-fit binding while limiting entropic penalties upon target engagement [1].

Monatin Analog & Sweetener Scaffold Exploration

The 4-oxopentanoate-indole architecture is a core structural motif in the synthesis of monatin, a naturally occurring high-intensity sweetener isolated from Schlerochiton ilicifolius [1]. The synthetic intermediate 1-methyl 2-amino-5-(3′-indolyl)-4-oxopentanoate—a direct structural relative of the target compound—has been employed as a key coupling partner in monatin total synthesis, with the 4-oxo group serving as the anchor point for cyanohydrination and subsequent carboxylic acid installation [1]. The target compound (methyl ester, no N-substitution, no α-amino group) represents a simpler, more synthetically accessible scaffold from which diverse monatin analogs can be prepared by sequential functionalization of the indole nitrogen, α-carbon, and 4-oxo positions. Procurement of this building block supports research programs exploring structure-taste relationships in indole-based sweeteners or related bioactive indole alkaloids [1][2].

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